1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Overview
Description
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The presence of a chlorine atom on the phenyl ring and the azabicyclohexane core contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an intermolecular coordination mechanism, leading to the formation of the azabicyclohexane core . The reaction conditions often include low temperatures and the use of lithium-based reagents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve the use of scalable synthetic routes that ensure high yield and purity. The use of photochemistry and [2 + 2] cycloaddition reactions has been explored to access new bicyclic building blocks, which can be further derivatized to produce this compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be used to synthesize more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include n-BuLi, sodium borohydride, and various electrophiles. Reaction conditions often involve low temperatures and the use of solvents such as methanol .
Major Products Formed
The major products formed from these reactions include substituted pyrrolidines and piperidines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a scaffold for drug development.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves the interaction with molecular targets through its bicyclic structure. The compound can undergo ring-opening reactions, releasing ring strain and forming reactive intermediates that interact with various biological targets . The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
1-Azabicyclo[1.1.0]butane: Another strained azabicyclic compound with different reactivity and applications.
Uniqueness
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is unique due to the presence of the chlorine atom on the phenyl ring and the specific arrangement of the azabicyclohexane core. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN.ClH/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGMZXIPZBBCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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